4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex heterocyclic compound that features a combination of carbazole, pyrazole, and triazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. The process begins with the preparation of the carbazole derivative, followed by the formation of the pyrazole and triazole rings. The final step involves the condensation of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .
Industrial Production Methods
Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts may be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole share the carbazole moiety and exhibit similar biological activities.
Pyrazole Derivatives: 5-methyl-1H-pyrazole derivatives are known for their antimicrobial and anti-inflammatory properties.
Triazole Derivatives: 1,2,4-triazole compounds are widely studied for their antifungal and anticancer activities .
Uniqueness
What sets 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione apart is the combination of these three heterocyclic moieties in a single molecule. This unique structure endows the compound with a broad spectrum of biological activities and makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C21H19N7S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N7S/c1-3-27-18-7-5-4-6-15(18)16-11-14(8-9-19(16)27)12-22-28-20(25-26-21(28)29)17-10-13(2)23-24-17/h4-12H,3H2,1-2H3,(H,23,24)(H,26,29)/b22-12+ |
InChI Key |
CPRYOLMVLYEMHD-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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